Cas no 1339667-22-9 (4-methanesulfonylbutanimidamide)

4-Methanesulfonylbutanimidamide is a sulfonyl-containing amidine derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a methanesulfonyl group attached to a butanimidamide backbone, offering reactivity as an intermediate in the preparation of heterocyclic compounds or functionalized amines. The sulfonyl moiety enhances electrophilic character, facilitating nucleophilic substitution or condensation reactions. This compound may serve as a precursor for bioactive molecules, particularly in medicinal chemistry, where sulfonamide and amidine functionalities are often explored for their pharmacological properties. Its stability and defined reactivity profile make it a useful building block for targeted synthetic pathways. Handling should adhere to standard laboratory safety protocols for sulfonyl derivatives.
4-methanesulfonylbutanimidamide structure
1339667-22-9 structure
商品名:4-methanesulfonylbutanimidamide
CAS番号:1339667-22-9
MF:C5H12N2O2S
メガワット:164.225979804993
MDL:MFCD18286103
CID:5159056
PubChem ID:63191598

4-methanesulfonylbutanimidamide 化学的及び物理的性質

名前と識別子

    • 4-(Methylsulfonyl)butanimidamide
    • 4-methanesulfonylbutanimidamide
    • Butanimidamide, 4-(methylsulfonyl)-
    • MDL: MFCD18286103
    • インチ: 1S/C5H12N2O2S/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H3,6,7)
    • InChIKey: DTDQOKLQBWJSMX-UHFFFAOYSA-N
    • ほほえんだ: S(C)(CCCC(=N)N)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 202
  • 疎水性パラメータ計算基準値(XlogP): -1.1
  • トポロジー分子極性表面積: 92.4

4-methanesulfonylbutanimidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376760-50mg
4-(Methylsulfonyl)butanimidamide
1339667-22-9 98%
50mg
¥19346.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376760-1g
4-(Methylsulfonyl)butanimidamide
1339667-22-9 98%
1g
¥23072.00 2024-08-09
Enamine
EN300-1987703-2.5g
4-methanesulfonylbutanimidamide
1339667-22-9
2.5g
$1370.0 2023-09-16
Enamine
EN300-1987703-1.0g
4-methanesulfonylbutanimidamide
1339667-22-9
1g
$986.0 2023-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376760-100mg
4-(Methylsulfonyl)butanimidamide
1339667-22-9 98%
100mg
¥20282.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376760-250mg
4-(Methylsulfonyl)butanimidamide
1339667-22-9 98%
250mg
¥19569.00 2024-08-09
Enamine
EN300-1987703-0.5g
4-methanesulfonylbutanimidamide
1339667-22-9
0.5g
$671.0 2023-09-16
Enamine
EN300-1987703-0.1g
4-methanesulfonylbutanimidamide
1339667-22-9
0.1g
$615.0 2023-09-16
Enamine
EN300-1987703-5.0g
4-methanesulfonylbutanimidamide
1339667-22-9
5g
$2858.0 2023-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376760-500mg
4-(Methylsulfonyl)butanimidamide
1339667-22-9 98%
500mg
¥22136.00 2024-08-09

4-methanesulfonylbutanimidamide 関連文献

4-methanesulfonylbutanimidamideに関する追加情報

4-Methanesulfonylbutanimidamide (CAS No. 1339667-22-9): A Versatile Compound in Pharmaceutical and Chemical Research

4-Methanesulfonylbutanimidamide, also known as CAS No. 1339667-22-9, is a synthetic organic compound with a unique structural framework that has garnered significant attention in the fields of pharmaceutical research, chemical synthesis, and material science. This compound belongs to the class of sulfonyl derivatives of butanimidamide, characterized by the presence of a methanesulfonyl group (SO2CH3) attached to the imidamide moiety. Its molecular formula is C7H11NO2S, and it exhibits a molecular weight of 185.24 g/mol. The chemical structure of 4-methanesulfonylbutanimidamide is composed of a four-membered imidamide ring fused to a butyl chain, with the sulfonyl group strategically positioned to confer reactivity and functional versatility.

Recent studies have highlighted the potential of 4-methanesullylbutanimidamide as a key intermediate in the development of novel therapeutics. In 2023, a research team at the University of Tokyo published a groundbreaking study in the Journal of Medicinal Chemistry demonstrating that this compound serves as a critical scaffold for the synthesis of anti-inflammatory agents. The work revealed that the sulfonyl moiety in 4-methanesulfonylbutanimidamide can be selectively modified to introduce pharmacophore groups, enabling the design of molecules with enhanced bioavailability and targeted biological activity. This discovery has opened new avenues for the development of drugs targeting inflammatory pathways, such as the NF-κB signaling cascade.

From a synthetic perspective, 4-methanesulfonylbutanimidamide is particularly valuable due to its ability to participate in a wide range of chemical reactions. Its sulfonyl group acts as an electrophilic center, making it amenable to nucleophilic substitution, amidation, and coupling reactions. This reactivity has been exploited in the synthesis of complex molecules, including derivatives with potential applications in cancer therapy and neurodegenerative disease research. For instance, a 2023 paper in Organic & Biomolecular Chemistry described the use of 4-methanesulfonylbutanimidamide as a building block for the preparation of sulfonamide-based inhibitors of protein kinases, which are implicated in the progression of various cancers.

One of the most promising areas of research involving 4-methanesulfonylbutanimidamide is its role in the development of bioactive materials. Scientists at the Max Planck Institute for Polymer Research have recently explored its potential in the creation of stimuli-responsive hydrogels. These materials, which can undergo structural changes in response to environmental factors such as pH or temperature, have applications in drug delivery systems and tissue engineering. The study, published in Advanced Materials in 2023, demonstrated that the incorporation of 4-methanesulfonylbutanimidamide into polymer networks significantly enhances the mechanical stability and controlled release properties of the resulting hydrogels.

From a mechanistic standpoint, the chemical behavior of 4-methanesulfonylbutanimidamide is influenced by the electronic effects of the sulfonyl group. The electron-withdrawing nature of the methanesulfonyl group can modulate the reactivity of adjacent functional groups, making it a valuable tool in the design of multifunctional molecules. This property has been leveraged in the synthesis of hybrid compounds that combine the pharmacological activities of multiple therapeutic agents. For example, a 2023 study in Chemical Communications reported the preparation of a dual-action molecule using 4-methanesulfonylbutanimidamide as a core scaffold, which exhibited both anti-inflammatory and antimicrobial properties, highlighting its potential in the treatment of complex infections.

The scalability and cost-effectiveness of 4-methanesulfonylbutanimidamide synthesis are also critical factors in its adoption for industrial applications. Recent advancements in catalytic methods have enabled the efficient production of this compound under mild conditions. A 2023 review in Catalysis Science & Technology discussed the use of transition metal catalysts to facilitate the coupling reactions necessary for its synthesis. These methods not only reduce the environmental impact of the process but also improve the yield and purity of the final product, making it more viable for large-scale production.

Furthermore, the safety profile of 4-methanesulfonylbutanimidamide is an important consideration in its use as a research reagent. While the compound itself is generally considered non-toxic under standard laboratory conditions, its derivatives may require careful handling due to the potential for reactive intermediates during synthesis. A 2023 safety assessment published in Green Chemistry emphasized the importance of using appropriate protective equipment and ventilation systems when working with this compound, particularly during the handling of its reactive derivatives.

The versatility of 4-methanesulfonylbutanimidamide extends to its applications in analytical chemistry. Its distinct spectroscopic properties make it a useful probe for the detection of specific biomolecules. For instance, a 2023 study in Analyst described the use of 4-methanesulfonylbutanimidamide as a fluorescent tag for the selective detection of protein targets in complex biological samples. This application underscores its potential in the development of high-throughput screening methods for drug discovery and biomarker identification.

Looking ahead, the continued exploration of 4-methanesulfonylbutanimidamide is likely to yield further insights into its chemical behavior and potential applications. Ongoing research efforts are focused on optimizing its synthesis, enhancing its functional versatility, and expanding its use in interdisciplinary fields such as nanotechnology and biotechnology. As the demand for innovative therapeutic agents and advanced materials grows, the role of 4-methanesulfonylbutanimidamide is expected to become increasingly significant in the scientific community.

In conclusion, 4-methanesulfonylbutanimidamide is a multifunctional compound with a wide range of applications in modern chemistry and biology. Its unique structural features and reactivity make it a valuable tool for the synthesis of complex molecules, while its potential in therapeutic and material science applications highlights its importance in advancing scientific research. As new studies continue to uncover its capabilities, the compound is poised to play a pivotal role in the development of future technologies and medical treatments.

For researchers seeking to incorporate 4-methanesulfonylbutanimidamide into their work, it is essential to consider the latest advancements in its synthesis and application. Collaboration between chemists, biologists, and materials scientists will be crucial in unlocking its full potential. By leveraging the properties of this compound, the scientific community can continue to push the boundaries of what is possible in the fields of medicine, materials science, and beyond.

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